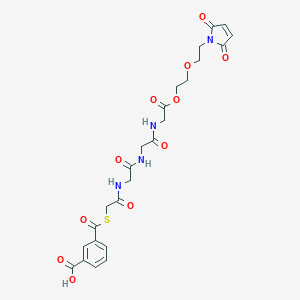
5-Moctggg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Moctggg is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a maleimide group, a carboxybenzoyl thioacetyl group, and a tripeptide sequence of glycyl-glycyl-glycinate. The presence of these functional groups and peptide sequences makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Moctggg involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and the introduction of the maleimide group. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of the glycine residues are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Peptide Coupling: The protected glycine residues are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the tripeptide sequence.
Introduction of Carboxybenzoyl Thioacetyl Group: The carboxybenzoyl thioacetyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed under acidic or basic conditions to expose the amino groups.
Maleimide Group Addition: The maleimide group is introduced through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Moctggg can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxybenzoyl thioacetyl group.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Moctggg has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Moctggg involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The carboxybenzoyl thioacetyl group can participate in redox reactions, affecting cellular redox balance. The tripeptide sequence may interact with enzymes or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Maleimidoacetylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
3-Carboxybenzoylthioacetylglycyl-glycyl-glycine: Similar structure but lacks the maleimide group.
N-Maleimido-3-oxapentylglycyl-glycyl-glycine: Similar structure but lacks the carboxybenzoyl thioacetyl group.
Uniqueness
5-Moctggg is unique due to the presence of both the maleimide group and the carboxybenzoyl thioacetyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
131274-04-9 |
|---|---|
Molekularformel |
C24H26N4O11S |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid |
InChI |
InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36) |
InChI-Schlüssel |
KJOMXZQEBSFPAK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O |
Key on ui other cas no. |
131274-04-9 |
Synonyme |
5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate 5-MOCTGGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















